molecular formula C12H13ClN2O B1382069 6-(Azetidin-3-yloxy)quinoline hydrochloride CAS No. 1864058-10-5

6-(Azetidin-3-yloxy)quinoline hydrochloride

Cat. No. B1382069
CAS RN: 1864058-10-5
M. Wt: 236.7 g/mol
InChI Key: JHWZUNVLPWGBHS-UHFFFAOYSA-N
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Description

“6-(Azetidin-3-yloxy)quinoline hydrochloride” is a chemical compound with the molecular formula C12H13ClN2O . It is used for pharmaceutical testing . The compound is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of “6-(Azetidin-3-yloxy)quinoline hydrochloride” consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 236.7 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Azetidin-3-yloxy)quinoline hydrochloride” include its molecular structure and weight . Additional properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

6-(Azetidin-3-yloxy)quinoline hydrochloride and related compounds are synthesized and characterized for various biological activities. These compounds, through their innovative scaffolds, have shown potential in pharmacological research, notably for their anti-inflammatory, analgesic, antimicrobial, and antitubercular properties.

Anti-inflammatory and Analgesic Applications

Quinoline derivatives bearing azetidinones scaffolds have demonstrated significant anti-inflammatory and analgesic activities in pharmacological assessments. The synthesis of these compounds involves a series of reactions starting from basic quinoline structures to form azetidinones derivatives, which are then evaluated for their biological activities using models like carrageenan-induced rat paw edema and Eddy's hot plate method. The findings indicate potent analgesic and anti-inflammatory effects, suggesting these derivatives could be valuable in developing new therapeutic agents for treating inflammation and pain (Gupta & Mishra, 2016).

Antimicrobial and Antitubercular Properties

Azetidinone fused quinoline derivatives exhibit promising antimicrobial and antitubercular activities. The synthesis of these compounds involves the integration of azetidinone moieties into quinoline backbones, leading to the formation of novel compounds. These derivatives have been tested against various microbial strains, showing significant inhibitory effects. Their structure-activity relationship has been a subject of interest for developing new antimicrobial agents, highlighting their potential in addressing drug resistance issues (Nayak, Shrivastava, & Singhai, 2016).

Future Directions

Quinazoline derivatives, such as “6-(Azetidin-3-yloxy)quinoline hydrochloride”, have been studied for their potential antimicrobial and cytotoxic activities . Future research may continue to explore these properties and other potential applications of this compound .

properties

IUPAC Name

6-(azetidin-3-yloxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWZUNVLPWGBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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